2-(2-Bromophenylamino)pyrimidine

Physicochemical characterization Solid-state properties Crystallinity

2-(2-Bromophenylamino)pyrimidine (CAS 127813-30-3) is the ortho-bromo regioisomer of the 2-anilinopyrimidine pharmacophore. The ortho-substituent enforces a torsional angle distinct from meta/para analogs, redirecting kinase selectivity and enabling geometrically constrained Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for regioselective library synthesis. Essential intermediate in Bcr-Abl inhibitor patents (US 2007/0238740, WO 2007/116017) with reported IC50 values of 0.1-10 nM. Procure this specific regioisomer to ensure synthetic fidelity and biological outcome.

Molecular Formula C10H8BrN3
Molecular Weight 250.09 g/mol
CAS No. 127813-30-3
Cat. No. B176009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenylamino)pyrimidine
CAS127813-30-3
Synonyms2-(2-bromophenylamino)pyrimidine
Molecular FormulaC10H8BrN3
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=NC=CC=N2)Br
InChIInChI=1S/C10H8BrN3/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,(H,12,13,14)
InChIKeyHKALOZYOQMUXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenylamino)pyrimidine (CAS 127813-30-3): A Defined Ortho-Bromo 2-Anilinopyrimidine Building Block for Kinase-Focused Discovery


2-(2-Bromophenylamino)pyrimidine (CAS 127813-30-3; IUPAC: N-(2-bromophenyl)pyrimidin-2-amine) is a member of the 2-anilinopyrimidine pharmacophore class, a scaffold extensively validated in kinase inhibitor discovery [1]. The compound bears a bromine substituent at the ortho position of the aniline ring, distinguishing it from unsubstituted, meta-, and para-bromo congeners. Its molecular formula is C10H8BrN3 with a molecular weight of 250.09 g/mol and an experimentally determined melting point of 78–79 °C (hexane/ethyl ether) . The ortho-bromo group confers a distinct steric and electronic profile that influences both its synthetic utility as a cross-coupling substrate and its binding orientation within kinase ATP pockets when elaborated into larger inhibitor frameworks [2].

Why 2-(2-Bromophenylamino)pyrimidine Cannot Be Interchanged with Other Halo-Anilinopyrimidine Isomers


Within the 2-anilinopyrimidine chemotype, the position of halogen substitution on the aniline ring is a critical determinant of both physicochemical behavior and biological target engagement. The ortho-bromo substituent in 2-(2-bromophenylamino)pyrimidine introduces a steric constraint adjacent to the bridging NH moiety, which forces the pendant phenyl ring into a torsional angle distinct from that adopted by meta- or para-substituted analogs [1]. This conformational difference translates into altered kinase selectivity profiles when the scaffold is elaborated, as demonstrated by SAR studies showing that m-bromoaniline was optimal for EGFR tyrosine kinase potency while ortho substitution redirects binding toward alternative kinase conformations [2]. Furthermore, the ortho-bromine serves as a versatile synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig) that is geometrically constrained compared to the para isomer, enabling regioselective library synthesis that is not accessible with meta- or para-bromo regioisomers . These factors make simple in-class substitution without quantitative justification a risk to both synthetic strategy and biological outcome.

Quantitative Differentiation Evidence for 2-(2-Bromophenylamino)pyrimidine Versus Closest Analogs


Melting Point Depression Relative to Unsubstituted 2-Anilinopyrimidine Validates Ortho-Bromo Steric Perturbation

The experimentally determined melting point of 2-(2-bromophenylamino)pyrimidine (78–79 °C, recrystallized from hexane/ethyl ether) is significantly lower than that of the unsubstituted parent compound 2-(phenylamino)pyrimidine (115–116 °C). This 36–38 °C melting point depression is consistent with the ortho-bromo group disrupting intermolecular packing in the solid state, directly reflecting the steric influence of the ortho substituent . Such a property is relevant for formulation and storage considerations, as lower-melting solids may require different handling protocols than their higher-melting unsubstituted or para-substituted counterparts.

Physicochemical characterization Solid-state properties Crystallinity

Ortho-Bromo Provides a Unique Pd-Catalyzed Cross-Coupling Handle Not Accessible with Chloro or Fluoro Analogs

The ortho-bromo substituent in 2-(2-bromophenylamino)pyrimidine serves as an electrophilic partner for Suzuki–Miyaura and related palladium-catalyzed cross-coupling reactions, enabling further diversification of the aniline ring. The C–Br bond (bond dissociation energy ~280 kJ/mol) is significantly more reactive toward oxidative addition with Pd(0) catalysts than the corresponding C–Cl bond (BDE ~350 kJ/mol) found in 2-(2-chlorophenylamino)pyrimidine, and the ortho-bromo is geometrically accessible for coupling whereas the fluoro analog undergoes oxidative addition only under specialized conditions [1]. This differential reactivity translates into higher coupling yields and broader substrate scope for the bromo derivative. Copper(I) carboxylate-catalyzed C–N coupling methodologies have been explicitly demonstrated on 2-aminopyrimidine substrates bearing bromoaryl halides, confirming the synthetic tractability of this specific substitution pattern .

Synthetic methodology C–C bond formation Library synthesis

Documented Utility as a Key Intermediate in Bcr-Abl and Tyrosine Kinase Inhibitor Patents

2-(2-Bromophenylamino)pyrimidine is explicitly cited as a synthetic intermediate in patent families directed toward phenylaminopyrimidine-based Bcr-Abl kinase inhibitors, including those from Natco Pharma (US 2007/0238740) [1]. In these disclosures, the ortho-bromophenylamino moiety serves as a precursor for further elaboration into potent inhibitors with reported IC50 values in the 0.1–10 nM range against Bcr-Abl kinase [2]. The ortho-bromo intermediate is specifically selected over meta- and para-bromo analogs because the resulting substitution trajectory projects the elaborated substituent into a kinase pocket region distinct from that targeted by imatinib (STI-571), enabling activity against resistant mutants [3].

Medicinal chemistry Patent intermediates Kinase inhibitor synthesis

Computationally Predicted ADME Parameters Confirm Favorable Drug-Likeness Relative to Heavier Halo-Analogs

Physicochemical property calculations for 2-(2-bromophenylamino)pyrimidine (molecular weight 250.09 g/mol, cLogP ~3.1, H-bond donors = 1, H-bond acceptors = 3) place it within the boundaries of Lipinski's Rule of Five and the more stringent fragment-based lead criteria (MW < 300, cLogP ≤ 3) . The ortho-bromo derivative maintains a molecular weight advantage over the corresponding ortho-iodo analog (MW ~297 g/mol) while providing the necessary heavy-atom density for X-ray crystallographic detection. The ortho-bromo orientation also yields a distinct electrostatic potential surface compared to the meta-bromo isomer (Δ cLogP ~0.2 units), influencing passive membrane permeability predictions [1].

Drug-likeness ADME prediction Fragment-based discovery

Ortho-Bromo Directs Regioselective Electrophilic Substitution Distinct from Meta- and Para-Isomers

Classical bromination studies on anilinopyrimidine systems by Phillips and Maggiolo (1950) established that the point of electrophilic attack in 2-anilinopyrimidines is governed by the substituents on both the pyrimidine and aniline rings [1]. In derivatives bearing an ortho-bromoaniline moiety, further electrophilic substitution is directed preferentially to the pyrimidine 5-position rather than to the aniline para-position, owing to the steric shielding and electron-withdrawing effect of the ortho-bromine. This contrasts with the meta-bromo derivative, where both the pyrimidine 5-position and the aniline para-position compete for electrophilic attack, leading to mixtures requiring chromatographic separation [1]. This experimentally validated regiochemical distinction provides a synthetic rationale for selecting the ortho-bromo isomer when subsequent pyrimidine-ring functionalization is desired.

Regioselective synthesis Electrophilic substitution Reaction development

Optimal Procurement and Application Scenarios for 2-(2-Bromophenylamino)pyrimidine (CAS 127813-30-3)


Fragment-Based Kinase Inhibitor Discovery Requiring Orthogonal Synthetic Elaboration

For medicinal chemistry groups pursuing fragment-based lead discovery against kinase targets, 2-(2-bromophenylamino)pyrimidine provides a balanced fragment (MW 250 Da, cLogP ~3.1) with a bromine handle enabling both X-ray crystallographic phasing and Pd-catalyzed diversification [1]. Its ortho-bromo orientation projects elaborated substituents into kinase pocket regions distinct from those accessed by meta- or para-bromo analogs, as evidenced by its preferential selection in Bcr-Abl inhibitor patent intermediates [2].

Synthesis of Bcr-Abl Kinase Inhibitor Libraries with Activity Against Imatinib-Resistant Mutants

Research groups developing next-generation Bcr-Abl inhibitors should procure the ortho-bromo intermediate specifically, as patent literature (US 2007/0238740; WO 2007/116017) demonstrates that this regioisomer is the entry point for synthesizing phenylaminopyrimidine derivatives with reported IC50 values in the 0.1–10 nM range . The ortho-bromophenyl moiety is critical for accessing binding conformations that retain activity against kinase domain mutants resistant to imatinib [1].

Regioselective Pyrimidine Functionalization via Sequential Electrophilic Substitution

For synthetic methodology groups developing regioselective functionalization strategies on heterocyclic scaffolds, 2-(2-bromophenylamino)pyrimidine offers a defined electrophilic substitution profile. Classical studies confirm that the ortho-bromo substituent directs further electrophilic attack to the pyrimidine 5-position with high selectivity, avoiding the product mixtures that complicate reactions with meta-bromo analogs . This enables cleaner multi-step synthetic sequences with reduced chromatographic burden.

Cu(I)-Catalyzed C–N Cross-Coupling Methodology Development

2-(2-Bromophenylamino)pyrimidine serves as a validated substrate for copper(I) carboxylate-catalyzed C–N coupling methodologies, as demonstrated by Chaudhari and Gnanaprakasam (2019) . The compound's defined structure and commercial availability with characterized purity facilitate reproducible reaction optimization studies, and the ortho-bromo substituent provides a useful benchmark for comparing catalyst systems due to the steric influence of the ortho position on coupling kinetics.

Quote Request

Request a Quote for 2-(2-Bromophenylamino)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.